molecular formula C7H4BrN B13441337 4-Bromobenzonitrile-cyano-13C

4-Bromobenzonitrile-cyano-13C

Katalognummer: B13441337
Molekulargewicht: 183.01 g/mol
InChI-Schlüssel: HQSCPPCMBMFJJN-HOSYLAQJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromobenzonitrile-cyano-13C is a stable isotope-labeled compound with the molecular formula 13CC6H4BrN. It is a derivative of 4-bromobenzonitrile, where the cyano group is labeled with carbon-13 (^13C). This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzonitrile-cyano-13C typically involves the introduction of the ^13C isotope into the cyano group of 4-bromobenzonitrile. One common method is the reaction of 4-bromobenzonitrile with potassium cyanide (KCN) labeled with ^13C under suitable conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The compound is then purified and packaged for use in research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromobenzonitrile-cyano-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Bromobenzonitrile-cyano-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Wirkmechanismus

The mechanism of action of 4-Bromobenzonitrile-cyano-13C depends on the specific application and reaction it is involved inThe molecular targets and pathways involved vary depending on the specific study or application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromobenzonitrile-cyano-13C is unique due to its specific isotopic labeling, which allows for detailed studies in various fields. Its bromine and cyano groups provide versatile reactivity, making it useful in a wide range of chemical reactions and applications .

Eigenschaften

Molekularformel

C7H4BrN

Molekulargewicht

183.01 g/mol

IUPAC-Name

4-bromobenzonitrile

InChI

InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i5+1

InChI-Schlüssel

HQSCPPCMBMFJJN-HOSYLAQJSA-N

Isomerische SMILES

C1=CC(=CC=C1[13C]#N)Br

Kanonische SMILES

C1=CC(=CC=C1C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.